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Compound of Interest

Compound Name: Ezh2-IN-2

Cat. No.: B2468085 Get Quote

This guide will provide a detailed comparison of the preclinical profiles of UNC1999 and

GSK126, focusing on their biochemical activity, cellular effects, and in vivo efficacy.

Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit

of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic

regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark

associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the

pathogenesis of various cancers, making it an attractive therapeutic target.[2] Small molecule

inhibitors of EZH2 aim to reverse the aberrant gene silencing and restore normal cellular

processes.

Mechanism of Action of UNC1999 and GSK126
Both UNC1999 and GSK126 are S-adenosyl-L-methionine (SAM)-competitive inhibitors of

EZH2.[3][4] They bind to the catalytic pocket of EZH2, preventing the transfer of a methyl group

from SAM to histone H3. This leads to a global reduction in H3K27me3 levels and the

reactivation of silenced tumor suppressor genes.[4]

Biochemical and Cellular Activity
A summary of the key biochemical and cellular parameters for UNC1999 and GSK126 is

presented in Table 1.
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Parameter UNC1999 GSK126 Reference

Target(s) EZH2 and EZH1 EZH2 [4]

IC50 (EZH2, cell-free) ~2 nM 9.9 nM

IC50 (EZH1, cell-free) 45 nM
>1,500 nM (~150-fold

selective for EZH2)
[4]

Cellular IC50

(H3K27me3

reduction)

124 nM (MCF10A

cells)

Not explicitly stated in

the provided results,

but potent in cells.

[5]

Selectivity

>1000-fold over a

broad range of other

methyltransferases

>1000-fold over 20

other human

methyltransferases

[4]

Mechanism of Action

SAM-competitive,

non-competitive with

peptide substrate

SAM-competitive [4][5]

Preclinical Efficacy in Cancer Models
Both UNC1999 and GSK126 have demonstrated anti-tumor activity in a variety of preclinical

cancer models.

UNC1999
Mixed-Lineage Leukemia (MLL): UNC1999 has been shown to suppress the growth of MLL-

rearranged leukemia cells both in vitro and in vivo.[4] Oral administration of UNC1999

prolonged the survival of mice in a murine leukemia model.[4]

Glioblastoma: In patient-derived glioblastoma brain tumor-initiating cells (BTICs), UNC1999

exhibited low micromolar cytotoxicity, inhibited self-renewal, and caused G1 cell cycle arrest.

[6] It also demonstrated synergy with dexamethasone in suppressing tumor growth in vivo.[7]

Multiple Myeloma: UNC1999 inhibited the growth of multiple myeloma cell lines and induced

cytotoxicity in primary patient samples.[8]
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Colon Cancer: In colon cancer cell lines, UNC1999 was shown to enhance the efficacy of the

EGFR inhibitor gefitinib, leading to decreased proliferation and increased apoptosis.[9]

GSK126
Lymphoma: GSK126 has shown potent anti-proliferative activity in EZH2-mutant lymphoma

cell lines.[4]

Pediatric Acute Monocytic Leukemia: GSK126 was identified as a potent inhibitor of EZH2

activity in THP-1 cells, leading to increased apoptosis.[10]

Human HSPC-CD34+ cells: GSK126 was shown to promote the expansion of CD56+ cells

from umbilical cord blood-derived CD34+ cell precursors.[11]

Pharmacokinetics
A key differentiator between UNC1999 and GSK126 is their pharmacokinetic properties.

Parameter UNC1999 GSK126 Reference

Oral Bioavailability Yes No [4][5]

In vivo Administration

Oral gavage,

Intraperitoneal (IP)

injection

Intraperitoneal (IP)

injection
[4][5][7]

UNC1999 was the first reported orally bioavailable EZH2 inhibitor, making it a valuable tool for

chronic in vivo studies.[5] A single oral dose of 50 mg/kg in mice resulted in plasma

concentrations above its cellular IC50 for approximately 20 hours. GSK126, while effective in

vivo via IP administration, is not orally bioavailable.[4]

Experimental Protocols
In-Cell Western (ICW) Assay for H3K27me3
Quantification
This protocol is based on the methodology described for UNC1999.[5]
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Cell Seeding: Seed cells (e.g., MCF10A) in a 96-well plate and allow them to adhere

overnight.

Compound Treatment: Treat cells with a serial dilution of the EZH2 inhibitor (e.g., UNC1999

or GSK126) for the desired time (e.g., 72 hours).

Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a

suitable buffer (e.g., Triton X-100 in PBS).

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking

Buffer).

Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K27me3.

Secondary Antibody Incubation: After washing, incubate with an infrared dye-conjugated

secondary antibody.

DNA Staining: Stain the cell nuclei with a fluorescent DNA dye (e.g., DRAQ5) for

normalization of cell number.

Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., Odyssey) and

quantify the fluorescence intensity. The H3K27me3 signal is normalized to the DNA stain

signal.

Murine Leukemia Model
This is a general workflow based on studies with UNC1999.[4]
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MLL-AF9 Transduction

Transplantation into Recipient Mice

Leukemia Development

Treatment Initiation (e.g., UNC1999 or Vehicle)

Monitoring of Disease Progression

Survival Analysis
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Signaling Pathways
EZH2 is involved in the regulation of multiple signaling pathways that are critical for cancer

progression. Inhibition of EZH2 can impact these pathways, leading to anti-tumor effects.
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Conclusion
Both UNC1999 and GSK126 are potent and selective inhibitors of EZH2 that have

demonstrated significant preclinical anti-tumor activity. The primary distinction between the two

is UNC1999's dual inhibition of EZH2 and EZH1, and its oral bioavailability, which offers a

significant advantage for in vivo studies requiring long-term administration. The choice between

these inhibitors would depend on the specific research question, the cancer model being

studied, and the desired route of administration. For studies where the contribution of EZH1

may be relevant or where oral dosing is preferred, UNC1999 would be the more suitable tool

compound. For highly specific EZH2 inhibition via systemic administration, GSK126 remains a

valuable research tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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